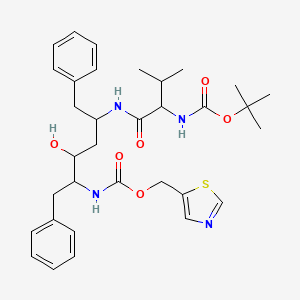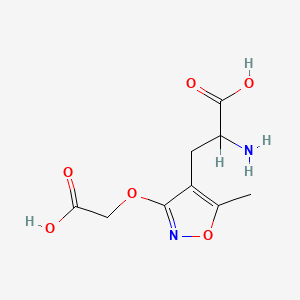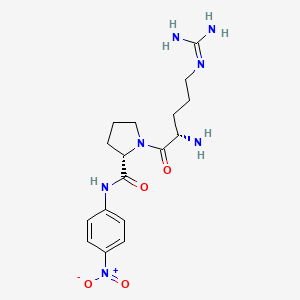
(S)-1-((S)-2-氨基-5-胍基戊酰)-N-(4-硝基苯基)吡咯烷-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H25N7O4 and its molecular weight is 391.42. The purity is usually 95%.
BenchChem offers high-quality (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Protease Activity Assays
L-Arginyl-L-proline 4-nitroanilide is widely used as a chromogenic substrate in protease activity assays . When hydrolyzed by proteases like trypsin or chymotrypsin, it releases a chromophore (p-nitroaniline), which can be quantitatively measured through colorimetric analysis. This application is crucial in enzymology studies to determine enzyme kinetics and to screen for protease inhibitors.
Enzyme Kinetics and Inhibition Studies
The compound serves as a model substrate to study enzyme kinetics and inhibition . By observing the rate of hydrolysis, researchers can infer the catalytic efficiency of enzymes and the potency of enzyme inhibitors. This is particularly important in the development of pharmaceuticals targeting proteolytic enzymes implicated in diseases.
Pharmaceutical Development
As a substrate analog, H-L-Arg-Pro-pNA aids in the development of new pharmaceuticals . It’s used to test the efficacy of drugs that target proteases, which play a role in various pathological conditions such as cancer, hypertension, and viral infections.
Protein Structure and Folding Studies
The hydrolysis of L-Arginyl-L-proline 4-nitroanilide can be indicative of protein folding patterns . By studying the interaction between this compound and different proteins, researchers can gain insights into protein structure and folding mechanisms, which is fundamental in understanding protein function and stability.
Industrial Enzyme Applications
In industrial processes, this compound can be used to monitor the activity of proteases used in manufacturing . For example, in the food industry, proteases are used to modify proteins to enhance flavor or texture. The use of H-L-Arg-Pro-pNA allows for precise control over these enzymatic processes.
Antitumor Activity Research
L-Arginyl-L-proline 4-nitroanilide has been explored for its potential antitumor properties . Its analogs can inhibit cell growth, and their effects on tumor cells are studied in tissue culture and in vivo models. This research could lead to the development of new anticancer therapies.
Microbial Metabolism Studies
The compound is used to study microbial metabolism, particularly in microorganisms that overproduce L-proline . By using mutants resistant to proline analogs, researchers can explore the regulation of macromolecule synthesis and the metabolic pathways involved in amino acid production.
Chiral Building Blocks in Organic Synthesis
L-Arginyl-L-proline 4-nitroanilide and its derivatives are valuable chiral building blocks in organic synthesis . They are used to construct complex molecules with specific stereochemistry, which is essential in the synthesis of chiral pharmaceuticals.
作用机制
Target of Action
L-Arginyl-L-proline 4-nitroanilide, also known as H-L-Arg-Pro-pNA or (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is primarily targeted towards proteolytic enzymes such as trypsin . These enzymes play a crucial role in protein digestion and regulation of key physiological processes.
Mode of Action
The compound acts as a chromogenic substrate for these enzymes . Upon interaction with the target enzymes, the bond between the arginine and the p-nitroaniline moieties in the compound is hydrolyzed . This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Biochemical Pathways
The hydrolysis of L-Arginyl-L-proline 4-nitroanilide by proteolytic enzymes is a part of the broader protein digestion pathway. The release of p-nitroaniline can be used to measure the activity of these enzymes, providing insights into the functioning of this pathway .
Pharmacokinetics
The compound’s solubility in acetone and water suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the release of the chromophore p-nitroaniline upon hydrolysis . This can be used as a marker for the activity of proteolytic enzymes, aiding in the study of protein digestion and other physiological processes regulated by these enzymes.
Action Environment
The action of L-Arginyl-L-proline 4-nitroanilide is influenced by environmental factors such as temperature and pH, which can affect enzyme activity and stability. The compound is typically stored at -20°C to maintain its stability .
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFVSMNETWFNX-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

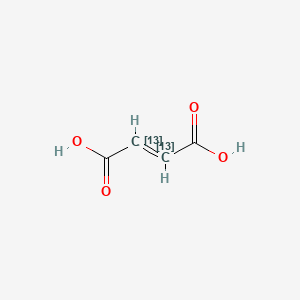
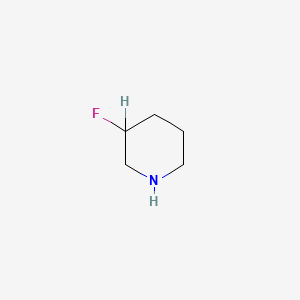


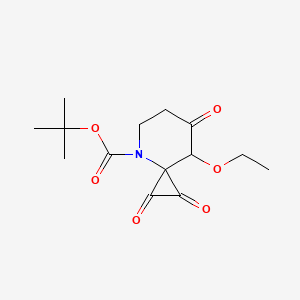
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)
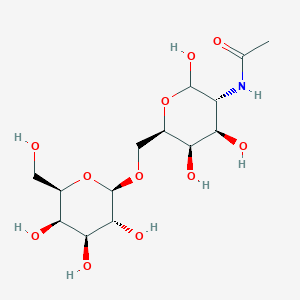
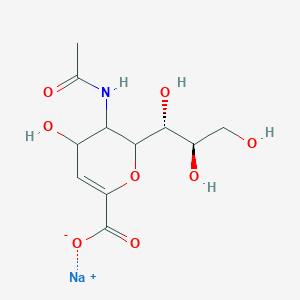
![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)
